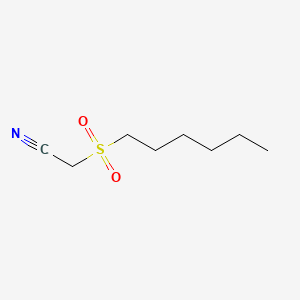
n-Hexanesulphonylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexanesulphonylacetonitrile is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . It is characterized by the presence of a sulfonyl group attached to a hexane chain and an acetonitrile group. This compound is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
n-Hexanesulphonylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Hexanesulphonylacetonitrile can be synthesized through the reaction of hexanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonylacetonitrile bond.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexanesulphonylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted acetonitriles.
Mécanisme D'action
The mechanism of action of n-hexanesulphonylacetonitrile involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Hexyl cyanomethyl sulfone
- n-Hexylsulphonylacetonitrile
- Acetonitrile, 2-(hexylsulfonyl)-
Uniqueness
n-Hexanesulphonylacetonitrile is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
203310-42-3 |
|---|---|
Formule moléculaire |
C8H16NO2S+ |
Poids moléculaire |
190.29 g/mol |
Nom IUPAC |
N-hexylsulfonylacetonitrilium |
InChI |
InChI=1S/C8H16NO2S/c1-3-5-6-7-8-12(10,11)9-4-2/h3,5-8H2,1-2H3/q+1 |
Clé InChI |
UZLCXPPRXFKZSC-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)CC#N |
SMILES canonique |
CCCCCCS(=O)(=O)[N+]#CC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)
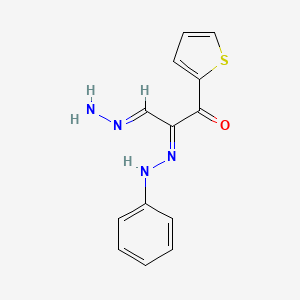
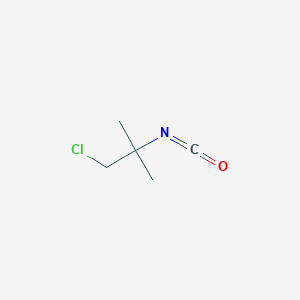
![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
![ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2729024.png)
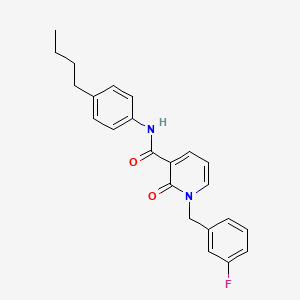
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2729027.png)
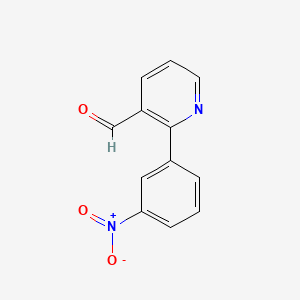
![(2E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2729031.png)



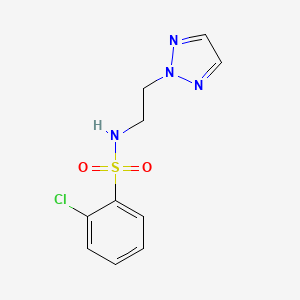
![5-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2729040.png)
